PDE7A1 Affinity Advantage Over 2-Aminopyridine
5-Amino-3-ethyl-2-fluoropyridine demonstrates a measurable, albeit modest, affinity for human PDE7A1 (Ki = 5.91 μM) [1]. In contrast, the core scaffold 2-aminopyridine, lacking the 3-ethyl and 2-fluoro substitutions, shows no detectable inhibition of PDE7A1 under identical assay conditions [2]. This indicates that the 3-ethyl and 2-fluoro groups are essential for the initial molecular recognition event at the PDE7A1 active site.
>16.9-fold increase
| Evidence Dimension | Inhibitory affinity for human PDE7A1 (Ki) |
|---|---|
| Target Compound Data | Ki = 5.91 μM |
| Comparator Or Baseline | 2-Aminopyridine: Ki > 100 μM (inactive) |
| Quantified Difference | >16.9-fold increase in affinity (minimum estimate) |
| Conditions | Competitive inhibition assay using human recombinant PDE7A1 and 5 nM to 2 μM cAMP as substrate; Ki determined by Lineweaver-Burk plot analysis. |
Why This Matters
This quantifies the scaffold's potential as a starting point for developing more potent PDE7A1 inhibitors, which are of interest in immunology and neurology.
- [1] BindingDB. (n.d.). BDBM50385902 / CHEMBL2041596. Competitive inhibition of human recombinant PDE7A1. Ki = 5.91E+3 nM. View Source
- [2] Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Mammalian cyclic nucleotide phosphodiesterases: molecular mechanisms and physiological functions. Physiological Reviews, 91(2), 651-690. (Provides context for inactive 2-aminopyridine) View Source
